

Heptanophenone chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heptanophenone*

Cat. No.: *B155562*

[Get Quote](#)

An In-depth Technical Guide to **Heptanophenone**: Chemical Properties and Structure

Heptanophenone, also known as 1-phenylheptan-1-one, is an aromatic ketone with a distinct molecular architecture that lends it to various applications in research and industry.[\[1\]](#)[\[2\]](#)[\[3\]](#) This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Heptanophenone is characterized as a clear, slightly yellow to yellow liquid at room temperature.[\[2\]](#)[\[3\]](#)[\[4\]](#) Its physical and chemical properties are summarized in the tables below, providing a detailed look at its fundamental characteristics.

Table 1: General and Chemical Identifiers

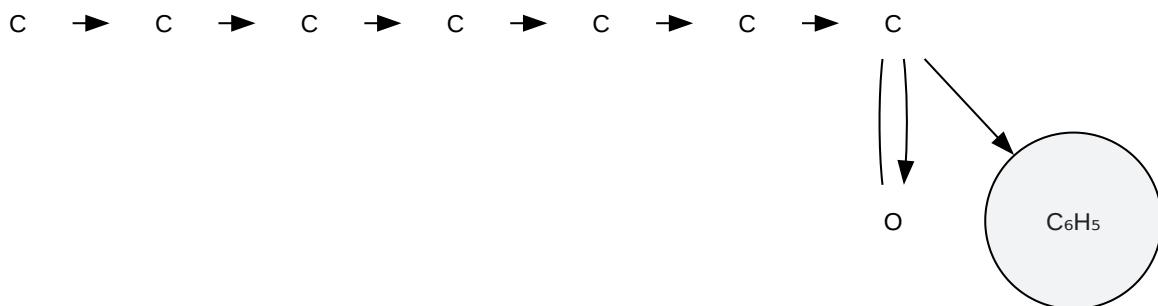

Property	Value
IUPAC Name	1-phenylheptan-1-one [1]
Synonyms	n-Heptanophenone, 1-Phenyl-1-heptanone, Enanthophenone, Hexyl phenyl ketone [2] [5]
CAS Number	1671-75-6
Molecular Formula	C ₁₃ H ₁₈ O [1] [4]
Molecular Weight	190.28 g/mol [1]
Canonical SMILES	CCCCCCC(=O)C1=CC=CC=C1 [1]
InChI	InChI=1S/C13H18O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 [1] [5]
InChIKey	UXMQORVHJMUQFD-UHFFFAOYSA-N [1] [5]

Table 2: Physical Properties

Property	Value
Appearance	Clear slightly yellow to yellow liquid [2] [3] [4]
Melting Point	16.4 °C [1] [2] [5] , 17 °C [3] [4]
Boiling Point	283.3 °C [1] [2] , 155 °C at 15 mmHg [3] [4] , 100-102 °C at 2 Torr [5]
Density	0.946 g/mL at 25 °C [3] [4] , 0.9505 g/cm ³ at 20 °C [5]
Refractive Index	n _{20/D} 1.5077 [2] [4]
Flash Point	>230°F (>110 °C) [4] , 113 °C (closed cup), 111.2 °C [2]
Vapor Pressure	0.00319 mmHg at 25°C [2] [4]
Topological Polar Surface Area	17.1 Å ² [2]
XLogP3	4.1 [1] [2]

Chemical Structure

Heptanophenone possesses a structure defined by a heptanoyl group attached to a phenyl group.^[1] This structure consists of a seven-carbon alkyl chain (the heptyl group) and a benzene ring, linked by a carbonyl functional group (C=O).^[1] This combination of an aromatic ring and a moderately long alkyl chain influences its physical properties, such as its liquidity at room temperature and its solubility characteristics.^[1]

[Click to download full resolution via product page](#)

Caption: 2D structure of **Heptanophenone**.

Spectral Data

The structural features of **heptanophenone** can be elucidated using various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

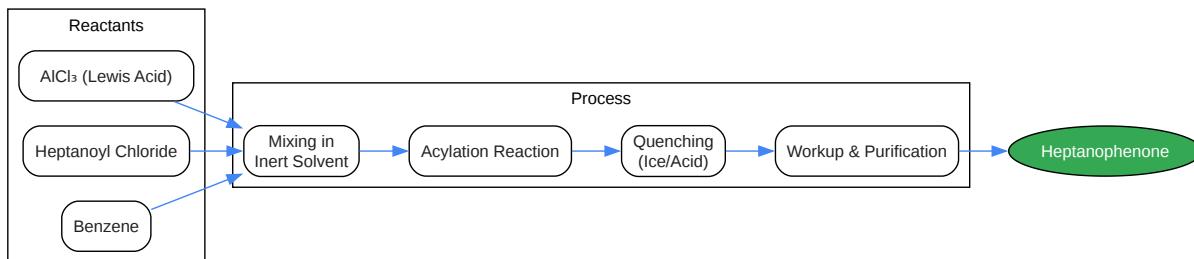
The IR spectrum of **heptanophenone** exhibits characteristic absorption bands that confirm its structure. A strong absorption peak is expected around 1685 cm^{-1} , which is typical for the C=O stretching vibration of a carbonyl group conjugated with an aromatic ring.^[6] Additionally, C-H stretching vibrations from the alkyl chain and the aromatic ring are observed in the region of $2800\text{-}3100\text{ cm}^{-1}$.^[7] The fingerprint region, below 1500 cm^{-1} , contains complex vibrations that are unique to the molecule's overall structure.^[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **heptanophenone** provides detailed information about the hydrogen environments. The aromatic protons of the phenyl group typically appear as multiplets in the downfield region (δ 7.4-8.0 ppm).[8] The protons on the carbon adjacent to the carbonyl group (α -protons) are expected around δ 2.95 ppm.[8] The other methylene protons of the heptyl chain would appear as a series of multiplets further upfield, between δ 1.15 and 1.74 ppm, while the terminal methyl protons would be a triplet around δ 0.90 ppm.[8]

¹³C NMR: The carbon NMR spectrum shows a distinct signal for the carbonyl carbon at approximately 200 ppm.[8] The aromatic carbons resonate in the δ 128-137 ppm range.[8] The carbons of the alkyl chain appear in the upfield region, with the carbon α to the carbonyl at around 38 ppm and the terminal methyl carbon at approximately 14 ppm.[8]

Experimental Protocols


Synthesis of Heptanophenone

A common and effective method for the synthesis of **heptanophenone** is the Friedel-Crafts acylation of benzene with heptanoyl chloride.[1]

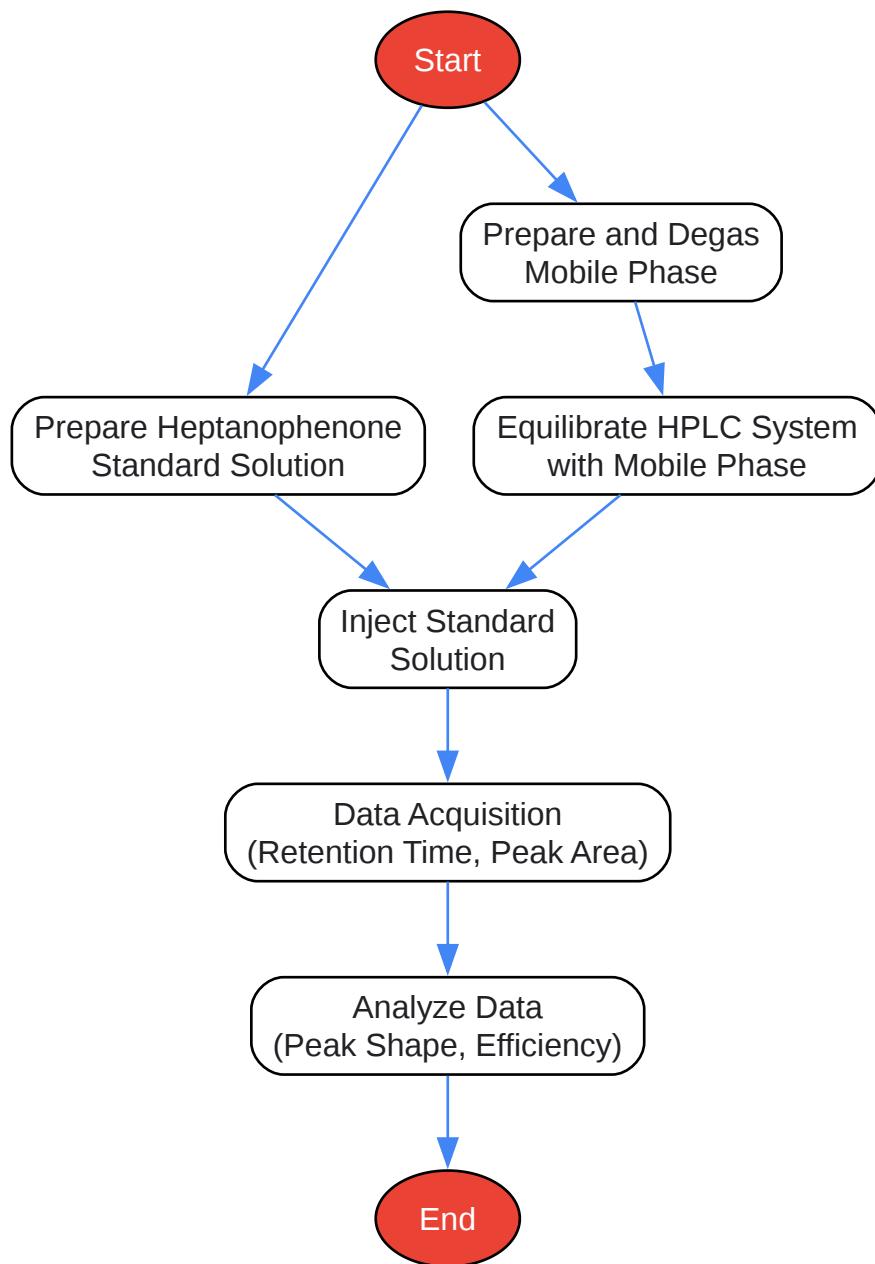
Methodology:

- **Reactant Preparation:** Benzene is used as the aromatic substrate, and heptanoyl chloride serves as the acylating agent. A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl_3), is required to facilitate the reaction.[1]
- **Reaction Setup:** The reaction is carried out in an inert solvent, such as dichloromethane or carbon disulfide, under anhydrous conditions to prevent deactivation of the catalyst.
- **Acylation:** Heptanoyl chloride is added to the mixture of benzene and aluminum chloride, usually at a controlled temperature to manage the exothermic nature of the reaction.
- **Quenching:** After the reaction is complete, the mixture is carefully quenched by adding it to ice-cold water or a dilute acid solution to decompose the aluminum chloride complex.
- **Workup and Purification:** The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) and brine, and then dried over an anhydrous salt (e.g.,

magnesium sulfate). The final product is purified by vacuum distillation to yield pure **heptanophenone**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Heptanophenone**.


Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Heptanophenone is often used as a reference standard in analytical techniques like HPLC to evaluate the performance of new separation methods and columns.[\[1\]](#)

Protocol for Use as a Standard:

- Standard Preparation: A stock solution of **heptanophenone** of a known concentration is prepared in a suitable solvent, such as acetonitrile or methanol.
- Mobile Phase Preparation: The mobile phase, a mixture of solvents (e.g., acetonitrile and water), is prepared and degassed.
- HPLC System Setup: An appropriate HPLC column (e.g., C18) is installed and equilibrated with the mobile phase at a constant flow rate.

- **Injection and Analysis:** A precise volume of the **heptanophenone** standard is injected into the HPLC system. The retention time and peak area are recorded by the detector (typically a UV detector).
- **Performance Evaluation:** The retention time, peak shape, and column efficiency (plate count) are used to assess the performance of the HPLC system and the column.[1]

[Click to download full resolution via product page](#)

Caption: General workflow for HPLC analysis using **Heptanophenone**.

Safety and Handling

Heptanophenone is known to cause skin and eye irritation.[\[1\]](#)[\[9\]](#)[\[10\]](#) It may also cause respiratory irritation.[\[1\]](#)[\[10\]](#) Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[\[9\]](#)[\[11\]](#) Work should be conducted in a well-ventilated area.[\[9\]](#)[\[10\]](#)

This guide provides a foundational understanding of **heptanophenone**'s chemical and structural properties, offering valuable information for its application in scientific research and development. The detailed data and experimental outlines serve as a practical resource for professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Heptanophenone | 1671-75-6 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. HEPTANOPHENONE | 1671-75-6 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. youtube.com [youtube.com]
- 7. C7H16 infrared spectrum of heptane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. HEPTANOPHENONE(1671-75-6) 1H NMR [m.chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sds.metasci.ca [sds.metasci.ca]
- 11. spectrumchemical.com [spectrumchemical.com]

- To cite this document: BenchChem. [Heptanophenone chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b155562#heptanophenone-chemical-properties-and-structure\]](https://www.benchchem.com/product/b155562#heptanophenone-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com